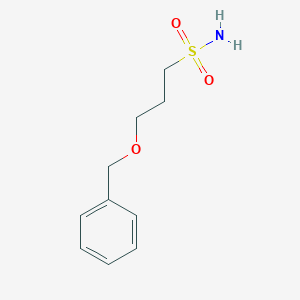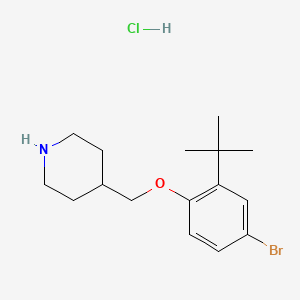
4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Purification Techniques
Research on similar bromo and tert-butyl substituted compounds highlights advanced synthesis and purification techniques. For instance, the isolation of bromo-substituted fluorescein derivatives through pH-zone-refining counter-current chromatography demonstrates a method for purifying complex organic compounds, which could be applicable to synthesizing and isolating specific ethers like the one mentioned (Weisz, Scher, & Ito, 1996).
Chemical Reactions and Stability
Studies on the lithium-bromine exchange reactions of aryl bromides in various solvents provide insights into the reactivity and stability of bromo and tert-butyl phenyl compounds. This research could be relevant for understanding the chemical behavior of "4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" in synthetic processes (Bailey, Luderer, & Jordan, 2006).
Photolabile Compounds for Biochemical Applications
The synthesis of photolabile carbene generating labels from bromobenzyl tert-butyl ether derivatives for biochemical applications underscores the use of bromo and tert-butyl groups in creating sensitive probes for studying biological systems. Such compounds could be employed in photoaffinity labeling to investigate molecular interactions within cells (Nassal, 1983).
Material Science and Polymer Chemistry
Research into the synthesis and properties of polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol shows the role of tert-butyl and ether groups in the development of new polymeric materials. These materials exhibit unique thermal and solubility properties, suggesting possible applications of "4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" in polymer chemistry and materials science (Hsiao, Yang, & Chen, 2000).
Protecting Groups in Organic Synthesis
The development of new protecting groups for hydroxyl functions, such as those involving tert-butyl and dimethylsilyl groups, highlights the importance of such chemical modifications in facilitating complex organic syntheses. These studies indicate the potential utility of the compound as a protecting group or intermediate in synthetic chemistry (Corey & Venkateswarlu, 1972).
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-16(2,3)14-10-13(17)4-5-15(14)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFLZMZDVUKZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




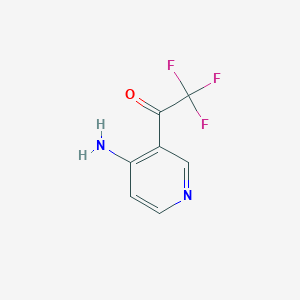
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)

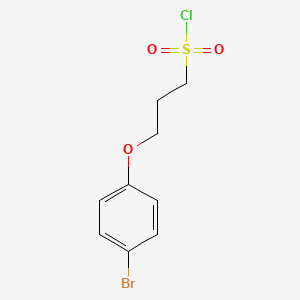
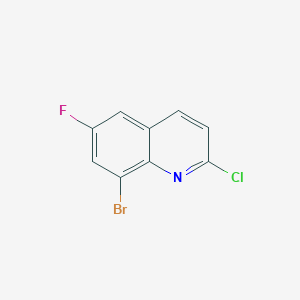
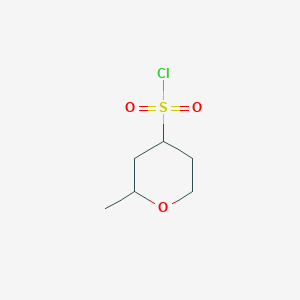
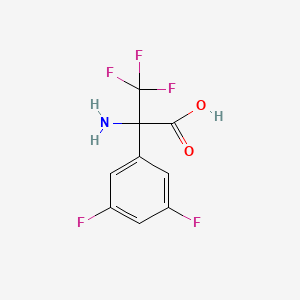
![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)

